molecular formula C14H13N5S B12155241 3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12155241
M. Wt: 283.35 g/mol
InChI Key: LTPQUFDNIVEWEE-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a benzylsulfanyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylthiol with a pyridinyl-substituted hydrazine derivative, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or sodium ethoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the design of novel materials with specific electronic or photophysical properties.

    Catalysis: It serves as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various organic transformations.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring and the pyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine
  • 3-(benzylsulfanyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
  • 3-(methylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-(benzylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to the specific positioning of the benzylsulfanyl and pyridinyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

IUPAC Name

3-benzylsulfanyl-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H13N5S/c15-19-13(12-6-8-16-9-7-12)17-18-14(19)20-10-11-4-2-1-3-5-11/h1-9H,10,15H2

InChI Key

LTPQUFDNIVEWEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

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